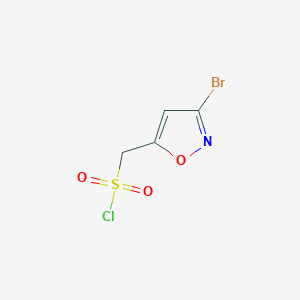![molecular formula C18H19N5O2S B2576060 5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1704539-53-6](/img/structure/B2576060.png)
5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound featuring a benzothiadiazole core linked to a piperidine ring and an oxadiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It is suggested that similar compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .
Result of Action
Similar compounds have shown anticancer effects in panc-1 cells .
Biochemical Analysis
Biochemical Properties
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with protein tyrosine phosphatase 1B (PTP1B) and SHP2, both of which are important enzymes involved in cellular signaling pathways . The interaction with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical processes.
Cellular Effects
The effects of Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PTP1B and SHP2 can lead to alterations in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, the compound’s impact on gene expression can result in changes in the production of proteins that are critical for cellular function.
Molecular Mechanism
At the molecular level, Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to the active sites of enzymes such as PTP1B and SHP2, leading to their inhibition or activation . These binding interactions can result in changes in enzyme activity, which in turn affect downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and influence cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, leading to adverse outcomes such as cell death and tissue damage. Understanding the dosage effects is crucial for determining the therapeutic window of the compound.
Metabolic Pathways
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as PTP1B and SHP2 can influence metabolic pathways that are critical for energy production and cellular homeostasis . These interactions can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, as it interacts with biomolecules within different subcellular environments . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF in THF at room temperature.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Coupling with benzothiadiazole: The final step involves coupling the piperidine-oxadiazole intermediate with a benzothiadiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective agent.
Materials Science: Its electronic properties may be exploited in the development of organic semiconductors and light-emitting diodes.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
5-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is unique due to its combination of a benzothiadiazole core with an oxadiazole and piperidine moiety. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-18(13-5-6-14-15(9-13)22-26-21-14)23-7-1-2-11(10-23)8-16-19-17(20-25-16)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMGSXPNOUAIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2575984.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)



![5-(3-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2575990.png)

![[3-(azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2575992.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2575994.png)

![3-Fluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2575999.png)
